1-Chloro-3-methylidenepentane 1-Chloro-3-methylidenepentane
Brand Name: Vulcanchem
CAS No.: 90376-58-2
VCID: VC19252883
InChI: InChI=1S/C6H11Cl/c1-3-6(2)4-5-7/h2-5H2,1H3
SMILES:
Molecular Formula: C6H11Cl
Molecular Weight: 118.60 g/mol

1-Chloro-3-methylidenepentane

CAS No.: 90376-58-2

Cat. No.: VC19252883

Molecular Formula: C6H11Cl

Molecular Weight: 118.60 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-3-methylidenepentane - 90376-58-2

Specification

CAS No. 90376-58-2
Molecular Formula C6H11Cl
Molecular Weight 118.60 g/mol
IUPAC Name 1-chloro-3-methylidenepentane
Standard InChI InChI=1S/C6H11Cl/c1-3-6(2)4-5-7/h2-5H2,1H3
Standard InChI Key NKNHUTQVCNUDBR-UHFFFAOYSA-N
Canonical SMILES CCC(=C)CCCl

Introduction

Physicochemical Properties

The compound’s properties are inferred from its molecular structure and analogs:

PropertyValue/DescriptionSource Analogs
Boiling Point~120–140°C (estimated)1-Chloroheptane
Density~0.95–1.05 g/cm³1-Chloro-3-methyl-2-butene
SolubilityMiscible in organic solvents (e.g., chloroform, ether)Alkyl chlorides
Refractive Index~1.45–1.50Chlorinated alkanes

The methylidene group reduces symmetry, potentially lowering melting points compared to saturated analogs. The chlorine atom enhances polarity, increasing solubility in polar aprotic solvents.

Reactivity and Applications

Nucleophilic Substitution

The primary chloride site facilitates SN2 reactions. For example, reaction with sodium hydroxide could yield 3-methylidenepentan-1-ol:

Cl–CH₂–CH₂–C(=CH₂)–CH₂–CH₃+NaOHHO–CH₂–CH₂–C(=CH₂)–CH₂–CH₃ + NaCl\text{Cl–CH₂–CH₂–C(=CH₂)–CH₂–CH₃} + \text{NaOH} \rightarrow \text{HO–CH₂–CH₂–C(=CH₂)–CH₂–CH₃ + NaCl}

Steric hindrance from the methylidene group may slow kinetics compared to linear alkyl chlorides .

Electrophilic Addition

The double bond can undergo hydrohalogenation. For instance, HCl addition would produce 1,3-dichloropentane:

Cl–CH₂–CH₂–C(=CH₂)–CH₂–CH₃+HClCl–CH₂–CH₂–CHCl–CH₂–CH₃\text{Cl–CH₂–CH₂–C(=CH₂)–CH₂–CH₃} + \text{HCl} \rightarrow \text{Cl–CH₂–CH₂–CHCl–CH₂–CH₃}

Regioselectivity may follow Markovnikov’s rule, placing the chlorine on the more substituted carbon .

Polymerization

The methylidene group could participate in radical polymerization, forming polyolefins. Such materials might exhibit unique thermal stability due to chlorine content .

Pharmaceutical Intermediates

Chlorinated alkenes are precursors in drug synthesis. For example, 1-chloro-3-methylidenepentane might alkylate amines or undergo cross-coupling reactions to form bioactive molecules .

Comparative Analysis with Analogous Compounds

The table below contrasts 1-chloro-3-methylidenepentane with structurally related chlorinated alkanes:

CompoundMolecular FormulaBoiling Point (°C)Key Reactivity Differences
1-ChloropentaneC₅H₁₁Cl108Lacks unsaturation; slower SN2 rates
3-ChloropentaneC₅H₁₁Cl117Secondary chloride; favors SN1
1-Chloro-3-methyl-2-buteneC₅H₉Cl58–59 (120 mmHg)Conjugated diene; enhanced addition
1-ChloroheptaneC₇H₁₅Cl160Longer chain; higher lipophilicity

The methylidene group in 1-chloro-3-methylidenepentane distinguishes it through conjugation effects, altering electronic density and steric profiles compared to saturated analogs .

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